

Dimethylborinic Acid (CAS 13061-97-7): Technical Guide & Application Profile

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Compound of Interest

Compound Name: *Dimethylborinic acid*

CAS No.: 13061-97-7

Cat. No.: B1232300

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Executive Summary

Dimethylborinic acid (CAS 13061-97-7) is an organoboron compound with the formula

[1] Distinct from its more common homologue, methylboronic acid (

), **dimethylborinic acid** features two methyl groups attached to the boron center. This structural difference imparts unique Lewis acidity and lipophilicity, making it a specialized reagent in two critical domains: transition-state analogue inhibition of serine proteases and organic synthesis as a methyl-transfer agent.

Due to its tendency to dehydrate into its anhydride (tetramethyldiboroxane) or oxidize, it is frequently generated in situ or handled under strictly anhydrous, inert conditions. This guide outlines the physicochemical profile, synthesis protocols, and mechanistic applications of **dimethylborinic acid** in drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5] [6][7][8][9][10]

Property	Data
Chemical Name	Dimethylborinic acid
CAS Number	13061-97-7
Molecular Formula	
Molecular Weight	57.89 g/mol
Structure	
Physical State	Volatile liquid / Low-melting solid (often handled as solution)
Stability	Air-sensitive; hygroscopic.[2] Exists in equilibrium with anhydride (Tetramethyldiboroxane).
Acidity (Lewis)	Stronger Lewis acid than boronic acids due to reduced electron donation from only one hydroxyl group.
Solubility	Soluble in THF, diethyl ether, dichloromethane; reacts with water/protic solvents.

Synthesis & Preparation Protocol

Methodology: The most reliable synthesis involves the controlled addition of methylmagnesium bromide (Grignard reagent) to trimethyl borate, followed by selective hydrolysis. This protocol avoids the use of pyrophoric trimethylborane.

Protocol: Grignard-Mediated Synthesis

Reagents:

- Trimethyl borate (
), anhydrous
- Methylmagnesium bromide (

), 3.0 M in diethyl ether

- Anhydrous Diethyl ether (

)

- Hydrochloric acid (

), 1 M aqueous solution

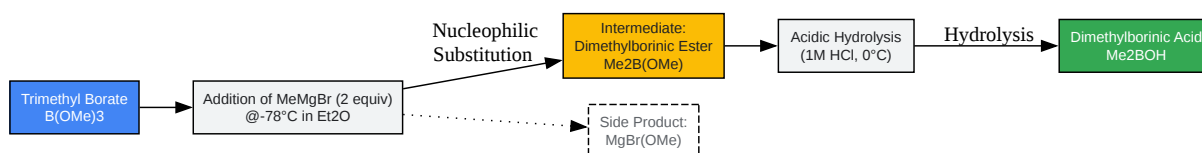
Workflow:

- Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with .
- Borate Charge: Add Trimethyl borate (1.0 equiv) and anhydrous (0.5 M concentration relative to borate) to the flask. Cool to -78°C (dry ice/acetone bath).
- Grignard Addition: Charge the addition funnel with (2.0 equiv). Add dropwise over 60 minutes, maintaining internal temperature below -70°C . Critical: Slow addition prevents over-alkylation to trimethylborane.
- Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate of magnesium salts will form.[3]
- Hydrolysis: Cool the reaction mixture to 0°C . Carefully quench with 1 M (slight excess). Vigorous stirring is required to hydrolyze the intermediate borinic ester ().
- Extraction: Separate the organic layer. Extract the aqueous layer twice with .
- Isolation: Combine organic layers, dry over

, and filter.

- Concentration: Remove solvent under reduced pressure (carefully, as the product is volatile). The residue is **Dimethylborinic acid**, often used immediately or stored as a stock solution in THF.

Synthesis Logic Diagram



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Figure 1: Step-wise synthesis of **Dimethylborinic acid** via Grignard alkylation.

Mechanistic Applications in Drug Discovery[5]

Serine Protease Inhibition

Dimethylborinic acid and its derivatives function as Transition State Analogues (TSAs). Unlike standard competitive inhibitors, they form a reversible covalent bond with the active site serine residue of enzymes such as

-lactamases (bacterial resistance) and HCV NS3/4A protease.

Mechanism of Action:

- Binding: The trigonal planar boron atom () enters the active site.
- Attack: The nucleophilic hydroxyl oxygen of the catalytic serine attacks the empty p-orbital of the boron.
- Transition State Mimicry: The boron geometry changes from trigonal planar (

) to tetrahedral (

). This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but the complex is stable and does not break down, effectively locking the enzyme.

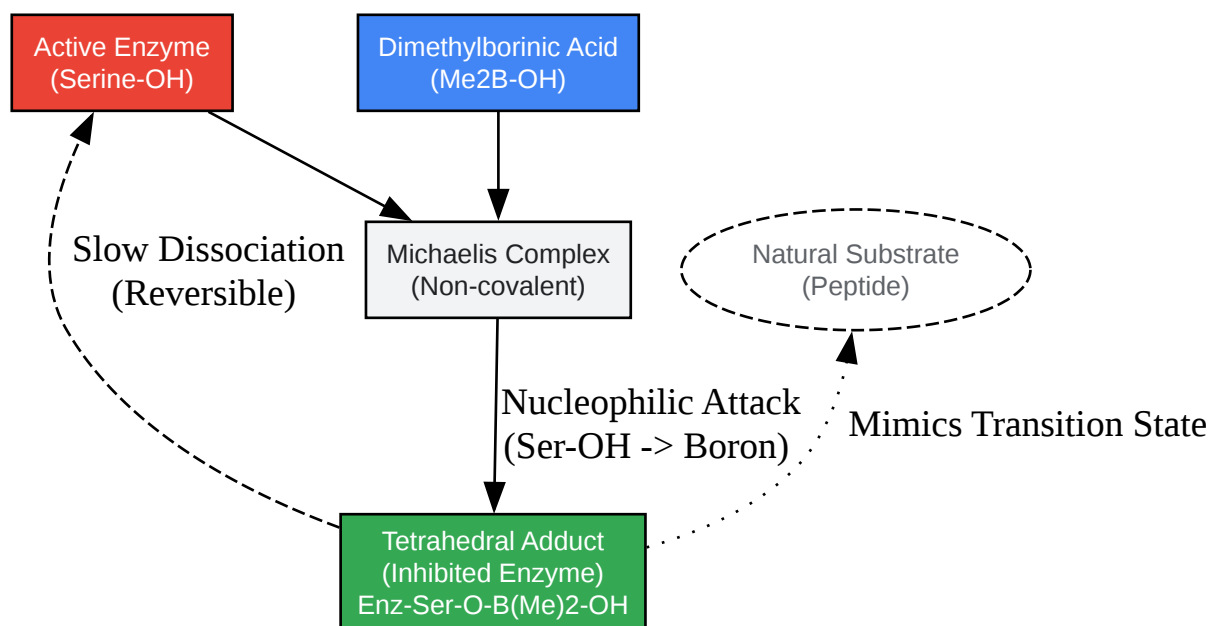
Advantage over Boronic Acids: While boronic acids (

) also form tetrahedral adducts, borinic acids (

) replace one hydroxyl group with a carbon substituent (Methyl). This substitution:

- Increases lipophilicity, improving membrane permeability.
- Provides an additional handle for Hydrophobic Interactions within the enzyme pocket (S1' or S2 subsites), potentially enhancing specificity.

Inhibition Pathway Diagram



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Figure 2: Mechanism of Serine Protease inhibition by **Dimethylborinic acid**, forming a stable tetrahedral adduct.

Synthetic Utility: Methyl Transfer

Beyond biology, **dimethylborinic acid** serves as a methylating agent in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type).

- Reaction:
- Utility: While methylboronic acid is more common, **dimethylborinic acid** can theoretically transfer two methyl groups under specific oxidative conditions, or serve as a more atom-economical reagent in specialized cycles.

- Catalyst Systems: typically requires

or

with a base like

or

.

Safety & Handling Protocol

Warning: Organoboron compounds, particularly lower alkyl derivatives, can be pyrophoric or highly flammable.

- Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
- Moisture Sensitivity: The B-C bond is stable to water, but the B-OH functionality can dehydrate. Keep anhydrous to maintain stoichiometry.
- Storage: Store at -20°C. Solutions in THF are more stable than the neat acid.
- Spill Control: Do not use water. Use dry sand or Class D fire extinguishers for organometallic fires.

References

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